
2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, where two bromine atoms and two methyl groups are substituted at the 2,2’ and 6,6’ positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of 6,6’-dimethyl-1,1’-biphenyl. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide . This reaction yields the optically active product, which can be further functionalized.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of copper catalysts and specific ligands can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Cu(I)-catalyzed cross-coupling with primary amines to form polysubstituted carbazoles.
Common Reagents and Conditions
Copper Catalysts: Used in cross-coupling reactions.
Lithium Iodide: Used in the enantioselective ring-opening reaction.
Primary Amines: Reactants in the synthesis of carbazoles.
Major Products
Polysubstituted Carbazoles: Formed through Cu(I)-catalyzed cross-coupling reactions.
Functionalized Atropisomers: Obtained from the selective advancement of the optically active product.
Aplicaciones Científicas De Investigación
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl involves its ability to undergo substitution and cross-coupling reactions. The copper-catalyzed cross-coupling with primary amines, for example, proceeds through the formation of a copper-amine complex, which then reacts with the biphenyl derivative to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of copper and the reactivity of the bromine substituents.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Similar in structure but with iodine substituents instead of methyl groups.
4,4’-Dimethylbiphenyl: Lacks bromine substituents and has methyl groups at different positions.
6,6’-Dimethyl-2,2’-bipyridyl: Contains nitrogen atoms in the ring structure.
Uniqueness
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for functionalization. The presence of both bromine and methyl groups allows for diverse chemical transformations and applications in various fields of research.
Propiedades
Número CAS |
3840-88-8 |
|---|---|
Fórmula molecular |
C14H12Br2 |
Peso molecular |
340.05 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-6-methylphenyl)-3-methylbenzene |
InChI |
InChI=1S/C14H12Br2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 |
Clave InChI |
KJPBHWPECBAAAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


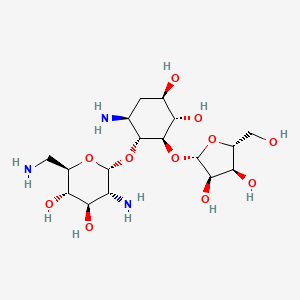
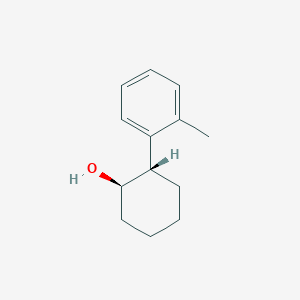
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)


![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
amino}ethan-1-ol](/img/structure/B14145689.png)
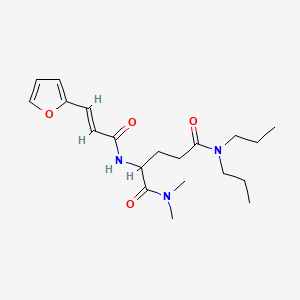
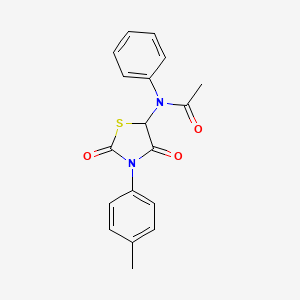

![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)
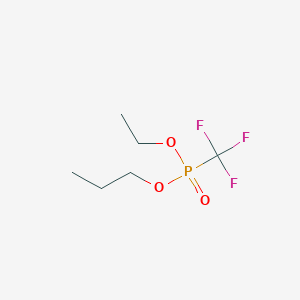
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)
